molecular formula C15H11Cl2NO3 B5811915 Methyl 2-(2,5-dichlorobenzamido)benzoate

Methyl 2-(2,5-dichlorobenzamido)benzoate

カタログ番号: B5811915
分子量: 324.2 g/mol
InChIキー: MQAAZXJFUCHYRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 2-(2,5-dichlorobenzamido)benzoate is a synthetic organic compound designed for use as a key intermediate in research and development. This chemical features a benzoate ester core substituted with dichloro and benzamido functional groups, a structural motif common in the synthesis of bioactive molecules. Its primary research application lies in advanced organic synthesis, particularly in the construction of more complex chemical entities for pharmaceutical and agrochemical discovery. Compounds with similar structural frameworks have been identified as versatile intermediates in medicinal chemistry . For instance, related dichlorobenzamido-benzoic acid derivatives have been utilized in the design and synthesis of potent and selective retinoid acid receptor alpha (RARα) agonists, which are investigated for potential therapeutic applications in areas such as oncology, immunology, and neurodegenerative diseases . Furthermore, structurally analogous esters are known to serve as precursors in the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles and 2-mercapto-1,3,4-oxadiazoles, which are classes of compounds studied for their diverse biological activities . Researchers value this compound for its utility in exploring novel structure-activity relationships. The presence of the methyl ester group offers a handle for further synthetic modification, such as hydrolysis to the corresponding acid, making it a flexible building block in a chemist's toolkit. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not classified as a drug or pharmaceutical agent. For Research Use Only. Not for human or veterinary use.

特性

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAAZXJFUCHYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2,5-dichlorobenzamido)benzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-(2,5-dichlorobenzamido)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical architecture, physicochemical characteristics, a detailed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related molecules.

Molecular Architecture and Chemical Identity

Methyl 2-(2,5-dichlorobenzamido)benzoate is an aromatic compound featuring a central N-substituted anthranilate core. Its structure is characterized by a methyl benzoate moiety where the amino group at the 2-position is acylated with a 2,5-dichlorobenzoyl group. This amide linkage between the two substituted benzene rings is a key determinant of its chemical behavior and potential biological activity.

The IUPAC name for the title compound is methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate .

Physicochemical and Structural Properties

Precise experimental data for Methyl 2-(2,5-dichlorobenzamido)benzoate is not extensively published. However, based on the known properties of its structural components and related N-acyl anthranilate derivatives, we can infer its key physicochemical characteristics.

PropertyInferred Value/DescriptionRationale/Supporting Evidence
Molecular Formula C₁₅H₁₁Cl₂NO₃Calculated from the molecular structure.
Molecular Weight 324.16 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.N-acylated anthranilic acid derivatives are typically crystalline solids at room temperature[6].
Melting Point Expected to be in the range of 150-200 °C.The melting point of the related compound Methyl 2,5-dichlorobenzoate is 37-40 °C[7]. The introduction of the bulky benzamido group would significantly increase the melting point due to increased molecular weight and intermolecular interactions.
Solubility Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.The molecule is largely non-polar due to the two aromatic rings. The amide and ester groups offer some polarity, but the overall character is lipophilic.
Stability Stable under normal laboratory conditions. The amide bond is relatively resistant to hydrolysis under neutral conditions[8].Hydrolysis of the ester or amide bond would require acidic or basic conditions.

Synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate

The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate is achieved through a standard nucleophilic acyl substitution reaction, specifically the acylation of an amine. In this case, the nucleophilic amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride.

Reaction Scheme

The overall reaction is as follows:

G cluster_product Product cluster_byproduct Byproduct Methyl_Anthranilate Methyl Anthranilate Target_Compound Methyl 2-(2,5-dichlorobenzamido)benzoate Methyl_Anthranilate->Target_Compound Dichlorobenzoyl_Chloride 2,5-Dichlorobenzoyl Chloride Dichlorobenzoyl_Chloride->Target_Compound + HCl HCl

Synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate.
Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Methyl Anthranilate (1.0 eq)

  • 2,5-Dichlorobenzoyl Chloride (1.05 eq)[3][4]

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser (optional, for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (for characterization)

  • FTIR spectrometer (for characterization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

    • Expert Insight: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

  • Addition of Acyl Chloride: Dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of methyl anthranilate over 30 minutes.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl anthranilate) is consumed.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Synthesis Workflow Diagram

G A 1. Dissolve Methyl Anthranilate and Triethylamine in DCM B 2. Cool to 0°C A->B C 3. Add 2,5-Dichlorobenzoyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Aqueous Workup (NaHCO3, H2O, Brine) E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Recrystallization or Chromatography H->I J 10. Characterize Product (NMR, IR, MP) I->J

Experimental workflow for the synthesis.

Potential Biological Activities and Mechanism of Action

While the specific biological profile of Methyl 2-(2,5-dichlorobenzamido)benzoate has not been extensively reported, the broader class of N-benzoyl anthranilic acid derivatives has shown significant activity in several therapeutic areas. Anthranilic acid and its analogues are recognized as important pharmacophores with antimicrobial, antiviral, and insecticidal properties[9].

Inhibition of Aldo-Keto Reductase (AKR) Enzymes

A notable study on N-benzoyl anthranilic acid derivatives demonstrated their potent inhibitory activity against aldo-keto reductase (AKR) enzymes, particularly AKR1C3[10]. The AKR1C subfamily plays a crucial role in the metabolism of steroid hormones and prostaglandins, and their dysregulation is implicated in various cancers and inflammatory diseases[10].

The general structure of these inhibitors features an N-benzoyl anthranilate core, which is present in Methyl 2-(2,5-dichlorobenzamido)benzoate. The dichlorination pattern on the benzoyl ring likely influences the binding affinity and selectivity for the target enzyme.

Antimicrobial and Antifungal Properties

Derivatives of anthranilic acid have been investigated for their antimicrobial and antifungal activities[11][12]. These compounds can disrupt microbial processes, and the specific substitutions on the aromatic rings can modulate their potency and spectrum of activity. The presence of chlorine atoms on the benzoyl ring of the title compound may enhance its antimicrobial properties.

Hypothetical Signaling Pathway Involvement

Based on the known activity of related compounds as AKR1C3 inhibitors, Methyl 2-(2,5-dichlorobenzamido)benzoate could potentially modulate signaling pathways regulated by the products of AKR1C3 activity, such as certain prostaglandins and androgens.

G cluster_compound Hypothetical Action cluster_enzyme Enzymatic Target cluster_pathway Downstream Effects Compound Methyl 2-(2,5-dichlorobenzamido)benzoate AKR1C3 AKR1C3 Enzyme Compound->AKR1C3 Inhibition Prostaglandins Prostaglandin Synthesis AKR1C3->Prostaglandins Catalyzes Androgens Androgen Metabolism AKR1C3->Androgens Catalyzes Cell_Signaling Cell Proliferation & Inflammation Prostaglandins->Cell_Signaling Modulates Androgens->Cell_Signaling Modulates

Potential mechanism of action via AKR1C3 inhibition.

Conclusion and Future Directions

Methyl 2-(2,5-dichlorobenzamido)benzoate is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. Its N-benzoyl anthranilate core is a privileged scaffold in medicinal chemistry. Further research is warranted to elucidate its specific physicochemical properties and to screen it for various biological activities, particularly as an inhibitor of AKR enzymes and as an antimicrobial agent. The synthetic protocol outlined in this guide provides a robust starting point for the preparation of this compound for further investigation.

References

  • ACS Publications. An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. [Link]

  • Aidic. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. [Link]

  • Manasa Life Sciences. 2,5-Dichlorobenzoyl Chloride. [Link]

  • PMC. Methyl 2,5-dichlorobenzoate. [Link]

  • PNAS. Microbial production of methyl anthranilate, a grape flavor compound. [Link]

  • PubChem. Methyl 2,5-dichlorobenzoate. [Link]

  • AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]

  • ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

  • Ukrainian Chemical Journal. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • EXCLI Journal. INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]

  • PatSnap. Preparation method of 3,5-dichlorobenzoyl chloride. [Link]

  • Journal of Anhui Agricultural Sciences. Design, Synthesis and Biological Activities of Novel Anthranilic Isophthaloyl Amide. [Link]

  • ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

  • INCHEM. ANTHRANILATE DERIVATIVES. [Link]

  • PMC. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. [Link]

  • PMC. Investigation on biological activities of anthranilic acid sulfonamide analogs. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

  • FooDB. Showing Compound Methyl anthranilate (FDB000897). [Link]

  • PrepChem.com. Synthesis of methyl 2,5-dihydroxybenzoate. [Link]

  • PMC. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to Elucidating the Binding Affinity of Methyl 2-(2,5-dichlorobenzamido)benzoate for its Target Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Novel Synthetic Compound for Targeted Drug Discovery

Methyl 2-(2,5-dichlorobenzamido)benzoate is a synthetic molecule that marries two pharmacologically significant scaffolds: methyl anthranilate and 2,5-dichlorobenzamide. The anthranilate core is a well-established pharmacophore present in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Concurrently, the benzamide moiety is a cornerstone of various central nervous system agents, renowned for its anxiolytic and anticonvulsant activities, often mediated through interactions with GABA-A receptors.[3] The strategic combination of these two entities in Methyl 2-(2,5-dichlorobenzamido)benzoate presents a compelling case for the investigation of its biological activity and, more specifically, its binding affinity for therapeutically relevant protein targets.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the binding characteristics of this novel compound. We will delve into the postulation of likely target receptors based on structural analogy, outline detailed experimental protocols for the empirical determination of binding affinity, and describe computational approaches to predict and rationalize these interactions at a molecular level. Our objective is to equip researchers with the necessary tools and insights to unlock the therapeutic potential of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Part 1: Postulated Target Receptors and Rationale

Given the absence of empirical data for Methyl 2-(2,5-dichlorobenzamido)benzoate, a logical starting point is to hypothesize potential target receptors based on the known biological activities of its constituent chemical motifs.

Postulated Target Class Rationale Potential Therapeutic Area
GABA-A Receptors The 2,5-dichlorobenzamide moiety is structurally related to benzophenone derivatives known to modulate GABA-A receptors, suggesting potential for anxiolytic or anticonvulsant activity.[3]Neurology, Psychiatry
Anti-apoptotic Proteins (Bcl-2 family) 2,5-substituted benzoic acid derivatives have been identified as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, indicating a potential role in oncology.[4]Oncology
Cyclooxygenase (COX) Enzymes Anthranilic acid derivatives are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes.Inflammation, Pain Management
Ion Channels (e.g., TRP channels) Some benzamide-containing compounds have been shown to modulate the activity of transient receptor potential (TRP) channels, which are involved in pain and inflammation.Pain Management, Sensory Disorders

Part 2: Synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate

A prerequisite for any experimental evaluation is the chemical synthesis of the compound of interest. A plausible and efficient synthetic route involves the acylation of methyl anthranilate with 2,5-dichlorobenzoyl chloride.

Proposed Synthetic Pathway

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Methyl Anthranilate Methyl Anthranilate Acylation Reaction Acylation Reaction Methyl Anthranilate->Acylation Reaction + 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoyl Chloride->Acylation Reaction Pyridine (base) Pyridine (base) Pyridine (base)->Acylation Reaction DCM (solvent) DCM (solvent) DCM (solvent)->Acylation Reaction Room Temperature Room Temperature Room Temperature->Acylation Reaction Methyl 2-(2,5-dichlorobenzamido)benzoate Methyl 2-(2,5-dichlorobenzamido)benzoate Acylation Reaction->Methyl 2-(2,5-dichlorobenzamido)benzoate Yields

Caption: Proposed synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Step-by-Step Synthesis Protocol:
  • Dissolution: Dissolve methyl anthranilate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 2,5-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Experimental Determination of Binding Affinity

A multi-pronged approach employing various biophysical techniques is recommended to accurately determine and validate the binding affinity of Methyl 2-(2,5-dichlorobenzamido)benzoate to its putative target receptors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (kₐ, kₔ) and affinity (Kₗ) of biomolecular interactions.

cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Immobilize Target Protein Immobilize Target Protein on Sensor Chip Association Inject Compound (Association Phase) Immobilize Target Protein->Association Prepare Analyte Series Prepare Serial Dilutions of Compound Prepare Analyte Series->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Generate Sensorgram Generate Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Regeneration->Association Next Cycle Fit to Binding Model Fit Data to a Binding Model Generate Sensorgram->Fit to Binding Model Determine Kinetic Constants Determine ka, kd, KD Fit to Binding Model->Determine Kinetic Constants

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

  • Immobilization of Target Protein: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of Methyl 2-(2,5-dichlorobenzamido)benzoate in a suitable running buffer containing a low percentage of DMSO.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor surface to monitor the association phase.

    • Inject the running buffer to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and stoichiometry) in addition to the binding affinity (Kₗ).

  • Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of Methyl 2-(2,5-dichlorobenzamido)benzoate in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat change after each injection until the protein is saturated.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the Kₗ, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Fluorescence-Based Binding Assays

Fluorescence spectroscopy offers a sensitive method to study ligand-protein interactions. The intrinsic fluorescence of tryptophan residues in a protein can be monitored, as it is often quenched or enhanced upon ligand binding.[5]

  • Sample Preparation: Prepare a solution of the target protein with a known concentration.

  • Titration: Sequentially add increasing concentrations of Methyl 2-(2,5-dichlorobenzamido)benzoate to the protein solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm for selective tryptophan excitation).

  • Data Analysis: Analyze the quenching of the protein's fluorescence as a function of the compound's concentration using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Part 4: Computational Prediction of Binding Mode and Affinity

In parallel with experimental approaches, computational methods can provide valuable insights into the binding mode and help rationalize the observed binding affinities.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Prepare Receptor Prepare Receptor Structure (add hydrogens, assign charges) Define Binding Site Define Binding Site Prepare Receptor->Define Binding Site Prepare Ligand Prepare Ligand Structure (generate 3D conformers) Run Docking Algorithm Run Docking Algorithm Prepare Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Generate Binding Poses Generate Binding Poses Run Docking Algorithm->Generate Binding Poses Score and Rank Poses Score and Rank Poses Generate Binding Poses->Score and Rank Poses Analyze Interactions Analyze Ligand-Receptor Interactions Score and Rank Poses->Analyze Interactions Select Best Pose Select Best Pose Analyze Interactions->Select Best Pose

Caption: Workflow for Molecular Docking analysis.

  • Receptor Preparation: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if the structure is unavailable. Prepare the protein by adding hydrogen atoms, assigning partial charges, and removing water molecules.

  • Ligand Preparation: Generate the 3D structure of Methyl 2-(2,5-dichlorobenzamido)benzoate and optimize its geometry.

  • Binding Site Definition: Define the binding pocket on the receptor based on the location of known ligands or using pocket detection algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Visualize the best-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations can be employed to assess the stability of the predicted ligand-receptor complex and to calculate the binding free energy with higher accuracy.

  • System Setup: Place the best-ranked docked complex in a simulation box with explicit solvent (water) and ions to neutralize the system.

  • Minimization and Equilibration: Minimize the energy of the system and then gradually heat it to physiological temperature and equilibrate the pressure.

  • Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket and to identify persistent interactions.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the simulation snapshots.

Conclusion

The systematic investigation of the binding affinity of a novel compound like Methyl 2-(2,5-dichlorobenzamido)benzoate is a cornerstone of modern drug discovery. By integrating rational target postulation with rigorous experimental validation and insightful computational modeling, researchers can build a comprehensive understanding of its molecular interactions. The methodologies outlined in this guide provide a robust and self-validating framework to elucidate the binding characteristics of this promising molecule, thereby paving the way for its potential development as a novel therapeutic agent. The convergence of these multidisciplinary approaches will be critical in translating the chemical potential of Methyl 2-(2,5-dichlorobenzamido)benzoate into tangible pharmacological impact.

References

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI. [Link]

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PubMed. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC. [Link]

  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. PMC. [Link]

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Electronic properties and HOMO-LUMO gap of Methyl 2-(2,5-dichlorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of Methyl 2-(2,5-dichlorobenzamido)benzoate

Abstract: The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Methyl 2-(2,5-dichlorobenzamido)benzoate, a derivative of this class, presents a compelling subject for investigation within drug development due to its specific structural motifs, including halogen substitutions and ester functionality, which are known to modulate pharmacokinetic and pharmacodynamic properties. A molecule's electronic structure, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity, stability, and intermolecular interactions. The energy difference, or HOMO-LUMO gap, is a critical parameter for predicting a compound's behavior in a biological system.

As of this writing, specific experimental or computational data for Methyl 2-(2,5-dichlorobenzamido)benzoate is not prevalent in public-domain research. This guide, therefore, serves as a comprehensive methodological whitepaper for researchers and drug development professionals. It provides the theoretical framework and detailed, field-proven protocols for both the computational prediction and experimental determination of this molecule's key electronic properties. By following this guide, researchers can elucidate the electronic characteristics that are fundamental to understanding its potential as a therapeutic candidate.

Introduction: The Scientific Imperative

The Benzamide Moiety in Medicinal Chemistry

Benzamide derivatives are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anti-cancer, anti-epileptic, and immunosuppressant effects[1]. The amide linkage provides a rigid, planar structure capable of participating in hydrogen bonding, a key interaction for binding to biological targets. The aromatic rings can be substituted to fine-tune electronic properties, solubility, and metabolic stability.

Introducing Methyl 2-(2,5-dichlorobenzamido)benzoate

The subject of this guide, Methyl 2-(2,5-dichlorobenzamido)benzoate, combines the core benzamide structure with features that warrant detailed electronic analysis. The 2,5-dichloro substitution on one phenyl ring and the methyl benzoate group on the other create a unique electronic and steric environment. Dichlorination, in particular, can significantly alter electron density and has been shown to impact the electronic band gap in related phenyl benzamides[2][3]. Understanding these electronic nuances is a prerequisite for rational drug design.

Why Frontier Molecular Orbitals (HOMO & LUMO) Matter in Drug Design

In the landscape of molecular interactions, the frontier orbitals are paramount.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, correlating with its ionization potential. It is often involved in reactions with electrophiles and can be critical for charge-transfer interactions with biological receptors.

  • LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons, correlating with its electron affinity. This orbital is key in reactions with nucleophiles.

  • HOMO-LUMO Gap (ΔE): This energy gap is a descriptor of molecular stability and reactivity. A small gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO[4][5][6]. This parameter influences the color of the molecule (light absorption) and its potential for undergoing redox reactions within a biological system[7].

Theoretical Foundations: Understanding the HOMO-LUMO Gap

The energy difference between the HOMO and LUMO is the lowest energy electronic excitation possible for a molecule[7][8]. This energy can be supplied by photons, and the wavelength of light absorbed is directly related to the gap energy. For drug development professionals, this concept is vital for predicting molecular interactions and reactivity[4]. The relationship between the HOMO-LUMO gap and molecular properties is a cornerstone of modern chemical theory. A large gap implies that it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO, indicating high stability[5].

Computational Determination: In Silico Prediction of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective method for predicting electronic properties before embarking on laboratory synthesis and analysis[9][10]. DFT calculations can yield accurate geometries and orbital energies, offering profound insight into molecular behavior.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[11]. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p) offer a good balance of accuracy and computational cost for organic molecules[9][12]. For predicting absorption spectra, Time-Dependent DFT (TD-DFT) is the accepted standard as it calculates excitation energies more accurately than the simple HOMO-LUMO gap from a ground-state calculation[13][14].

Step-by-Step Protocol for DFT Analysis
  • Structure Generation: Build the 3D structure of Methyl 2-(2,5-dichlorobenzamido)benzoate using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a critical first step for accurate property prediction.

    • Software: Gaussian 09[14], ORCA, etc.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

  • Frontier Molecular Orbital Analysis: From the optimized structure, perform a single-point energy calculation to analyze the molecular orbitals.

    • Extract the energies of the HOMO and LUMO to calculate the theoretical HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Visualize the electron density distribution of the HOMO and LUMO orbitals to identify regions of the molecule involved in electron donation and acceptance.

  • Excitation Energy Calculation (TD-DFT): To obtain a theoretical absorption spectrum, perform a TD-DFT calculation. This will provide the energies and oscillator strengths of the lowest electronic transitions, which can be directly compared to an experimental UV-Vis spectrum.

Expected Data and Interpretation

The computational output should be summarized for clarity.

ParameterCalculated Value (Hartree)Calculated Value (eV)
EHOMOValue from outputConverted value
ELUMOValue from outputConverted value
ΔE (HOMO-LUMO Gap) Calculated differenceCalculated difference
Lowest Excitation Energy (TD-DFT) N/AValue from output

The visualized HOMO and LUMO plots will reveal the spatial distribution of these orbitals. For a molecule like this, the HOMO is likely to have significant density on the electron-rich benzamide and benzoate rings, while the LUMO may be distributed across the π-system, influenced by the electron-withdrawing chlorine atoms.

G cluster_workflow Computational Workflow for Electronic Properties mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc sp_energy 4. Single-Point Energy & Orbital Analysis freq_calc->sp_energy td_dft 5. Excited State Calculation (TD-DFT) sp_energy->td_dft homo_lumo HOMO/LUMO Energies & Gap sp_energy->homo_lumo uv_vis Predicted UV-Vis Spectrum td_dft->uv_vis

Caption: Workflow for DFT and TD-DFT analysis.

Experimental Validation: Empirical Measurement of the HOMO-LUMO Gap

Experimental techniques are essential to validate and ground computational predictions. UV-Vis spectroscopy and cyclic voltammetry are the primary methods for determining the optical and electrochemical HOMO-LUMO gaps, respectively.

Spectroscopic Approach: UV-Visible Spectroscopy

This technique measures the absorption of light by a molecule as a function of wavelength. The energy of the lowest-energy electronic transition, which is often the HOMO-to-LUMO transition, can be estimated from the onset of the absorption spectrum[7][8][15].

  • Solution Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of Methyl 2-(2,5-dichlorobenzamido)benzoate in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of ~200-800 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength (nm).

    • Identify the absorption onset (λonset), which is the longest wavelength at which significant absorption begins. This can be determined from the intersection of the tangent of the low-energy side of the first absorption band with the baseline[16].

    • Calculate the optical gap (Eg) using Planck's equation: Eg (eV) = 1240 / λonset (nm)

Electrochemical Approach: Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of oxidation and reduction potentials, which can be used to calculate the HOMO and LUMO energy levels[4][7][17].

  • System Setup: Use a three-electrode cell configuration in an electrochemical workstation.

    • Working Electrode: Glassy Carbon Electrode

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum Wire

  • Solution Preparation: Prepare a solution (typically 1-5 mM) of the compound in a suitable solvent (e.g., anhydrous, degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen[4].

  • Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple will be used to calibrate the potential scale against the vacuum level[17][18].

  • Data Acquisition: Scan the potential to record the cyclic voltammogram. Identify the onset of the first oxidation wave (Eoxonset) and the first reduction wave (Eredonset).

  • Data Analysis:

    • Measure the half-wave potential of the internal standard (E1/2(Fc/Fc+)).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[4]: EHOMO (eV) = - [Eoxonset vs Fc/Fc+ + 4.8] ELUMO (eV) = - [Eredonset vs Fc/Fc+ + 4.8] (Note: Eonset vs Fc/Fc+ = Eonset vs Ag/AgCl - E1/2(Fc/Fc+) vs Ag/AgCl)

    • The electrochemical HOMO-LUMO gap is then: ΔE = ELUMO - EHOMO

G cluster_workflow Experimental Workflow for HOMO-LUMO Gap uv_vis UV-Vis Spectroscopy uv_sol Prepare Dilute Solution uv_vis->uv_sol cv Cyclic Voltammetry (CV) cv_sol Prepare Solution with Electrolyte & Ferrocene cv->cv_sol uv_spec Record Spectrum uv_sol->uv_spec uv_ana Determine λ_onset uv_spec->uv_ana uv_res Calculate Optical Gap (E = 1240/λ_onset) uv_ana->uv_res cv_scan Run CV Scan cv_sol->cv_scan cv_ana Determine E_ox & E_red onsets cv_scan->cv_ana cv_res Calculate HOMO/LUMO Levels & Electrochemical Gap cv_ana->cv_res

Caption: Parallel workflows for experimental analysis.

Synthesizing the Data: Bridging Theory and Experiment

A comprehensive understanding is achieved by comparing the results from all three methods. It is important to note that the optical gap from UV-Vis is typically slightly different from the electrochemical gap due to excitonic effects[4][17]. The DFT-calculated gap often overestimates the experimental values, but TD-DFT results should correlate well with the UV-Vis spectrum.

Data Summary Table
ParameterMethodResult (eV)
HOMO-LUMO Gap DFT (B3LYP/6-311++G(d,p))(Predicted Value)
Optical Gap (Eg) UV-Vis Spectroscopy(Experimental Value)
Electrochemical Gap (ΔE) Cyclic Voltammetry(Experimental Value)
HOMO Energy Cyclic Voltammetry(Experimental Value)
LUMO Energy Cyclic Voltammetry(Experimental Value)
Interpretation in a Drug Development Context

The determined values provide a quantitative basis for predicting the molecule's behavior. For instance, the HOMO energy will indicate its susceptibility to metabolic oxidation. The LUMO energy can suggest potential interactions with nucleophilic residues in a protein active site. The overall HOMO-LUMO gap provides a measure of its intrinsic stability and potential for involvement in charge-transfer processes, which are crucial in many drug-receptor binding events.

Conclusion

While specific published data on the electronic properties of Methyl 2-(2,5-dichlorobenzamido)benzoate is scarce, this guide provides a robust and comprehensive framework for its determination. By integrating state-of-the-art computational predictions with standard experimental validation techniques, researchers can thoroughly characterize the molecule's frontier molecular orbitals. This information is indispensable for the rational design and development of new therapeutic agents, enabling a deeper understanding of molecular reactivity, stability, and potential biological interactions. The protocols and insights provided herein empower drug development professionals to unlock the electronic secrets of this and other promising benzamide derivatives.

References

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]

  • Sreepad, H. R. (2016, February 19). Structure simulation and study of electronic and dielectric properties of two derivatives of benzamide. Taylor & Francis Online. [Link]

  • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra?[Link]

  • Sreepad, H. R. (2016, February 19). Full article: Structure simulation and study of electronic and dielectric properties of two derivatives of benzamide. Taylor & Francis Online. [Link]

  • CECAM. First Principles Theory and Modeling in Organic Electronics. [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

  • de la Torre, G., et al. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

  • E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]

  • CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

  • Scientific Research Publishing. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]

  • Polymer Science. Advanced Lab Course: UV-Vis Absorption Spectroscopy. [Link]

  • ResearchGate. (2015, January 24). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. [Link]

  • ResearchGate. Experimental determination of the HOMO and LUMO energy levels of the...[Link]

  • PMC. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. [Link]

  • Physics Stack Exchange. (2022, October 27). How is the HOMO-LUMO gap measured?[Link]

  • PMC. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. [Link]

  • PMC. Methyl 2,5-dichlorobenzoate. [Link]

  • ResearchGate. Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide | Request PDF. [Link]

  • ResearchGate. (2025, August 10). (PDF) Methyl 2,5-dichlorobenzoate. [Link]

  • Growing Science. (2023, July 7). Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]

  • AERU. (2026, January 7). 2,5-dichlorobenzoic acid methyl ester. [Link]

  • ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

  • ResearchGate. (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies...[Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • PubChem. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. [Link]

  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • PMC. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

  • Semantic Scholar. (2021, January 1). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies...[Link]

  • ResearchGate. HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and...[Link]

Sources

Methodological & Application

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Methyl 2-(2,5-dichlorobenzamido)benzoate is a highly lipophilic, bis-aromatic compound frequently encountered as an active pharmaceutical intermediate or derivative. Its chemical structure features a methyl anthranilate core linked via an amide bond to a 2,5-dichlorobenzoyl moiety.

From a chromatographic perspective, this molecule presents specific challenges and opportunities:

  • High Lipophilicity (Estimated LogP ~4.5 - 5.5): The molecule is highly hydrophobic, requiring a strong organic modifier for efficient elution.

  • Neutral Character: The amide nitrogen is non-basic, and the ester/halogen groups do not ionize within the standard HPLC pH range (pH 2–8). Thus, retention is governed almost entirely by hydrophobic partitioning rather than ionic interactions.

  • Strong Chromophore: The highly conjugated bis-aromatic system provides excellent UV absorbance, making Photodiode Array (PDA) or UV detection highly sensitive.

This application note outlines the scientific rationale, step-by-step protocol, and validation framework for quantifying this compound, ensuring compliance with global regulatory standards[1].

Scientific Rationale & Method Development Strategy

Developing a robust quantitative method requires moving beyond trial-and-error to a causality-driven approach[2].

Stationary Phase Selection

While a standard C18 column is the universal starting point for lipophilic compounds, the bis-aromatic nature of Methyl 2-(2,5-dichlorobenzamido)benzoate makes a Phenyl-Hexyl stationary phase an optimal choice. The phenyl rings on the stationary phase engage in π−π interactions with the electron-deficient 2,5-dichlorophenyl ring and the electron-rich benzoate ring of the analyte. This orthogonal retention mechanism provides superior resolution from structurally similar synthetic impurities compared to purely dispersive C18 interactions[2].

Mobile Phase & Silanol Suppression

Because the analyte is neutral, mobile phase pH does not affect its ionization state. However, pH control remains critical. We utilize 0.1% Formic Acid (v/v) in both the aqueous and organic phases (pH ~2.7).

  • Causality: At pH 2.7, residual surface silanols (Si-OH) on the silica column support are fully protonated and neutralized. This eliminates secondary ion-exchange interactions that typically cause peak tailing, ensuring sharp, symmetrical peaks and high theoretical plate counts[2].

  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol. ACN has a lower viscosity (reducing system backpressure) and a lower UV cutoff, which reduces baseline noise when detecting aromatic bands at 254 nm.

Gradient Elution Design

Due to the compound's high LogP, an isocratic method would either result in excessively long run times or poor peak focusing. A linear gradient starting at 50% ACN and ramping to 90% ACN ensures that polar impurities elute early, while the highly lipophilic target analyte is focused into a sharp band, maximizing the signal-to-noise ratio.

HPLC_Workflow A 1. Analyte Profiling LogP ~5.0, Neutral Amide B 2. Column Selection C18 or Phenyl-Hexyl A->B C 3. Mobile Phase ACN / 0.1% Formic Acid B->C D 4. Gradient Design Elution Optimization C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Fig 1: Systematic RP-HPLC method development workflow for lipophilic benzamide derivatives.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method continuously verifies its own accuracy and precision during routine use[3].

Reagents & Materials
  • Analyte: Methyl 2-(2,5-dichlorobenzamido)benzoate Reference Standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Formic Acid.

Preparation of Solutions

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-Grade ACN. Mix and degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of ACN and Water.

Step 3: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 8 mL of 100% ACN (to ensure complete solubilization of the lipophilic compound), then dilute to volume with ACN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (PDA extraction)
Needle Wash 80:20 Acetonitrile:Water

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05050Initial
8.01090Linear
11.01090Hold
11.15050Return to Initial
15.05050Re-equilibration
Self-Validating Sequence Design

To ensure data integrity, every analytical sequence must follow this injection order:

  • Blank (Diluent): 2 injections (Checks for carryover and baseline artifacts).

  • System Suitability Test (SST): 6 consecutive injections of the Working Standard.

  • Unknown Samples: Up to 15 injections.

  • Bracketing Standard: 1 injection of the Working Standard (Verifies system drift).

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Retention Time (RT) ± 2.0% RSDEnsures pump flow and gradient consistency.
Peak Area ≤ 2.0% RSDEnsures autosampler precision.
Tailing Factor (Tf) ≤ 1.5Confirms successful silanol suppression.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and bed integrity.

Method Validation Framework (ICH Q2(R2))

To transition this method from development to a GMP-compliant quality control environment, it must be validated according to the ICH Q2(R2) guidelines[1] and FDA recommendations[3].

Validation_Logic SST System Suitability Gatekeeper Test Spec Specificity Peak Purity & Blanks SST->Spec Lin Linearity & Range Response Proportionality Spec->Lin Acc Accuracy & Precision Recovery & Variance Lin->Acc Rob Robustness Method Reliability Acc->Rob

Fig 2: Sequential ICH Q2(R2) analytical validation logic ensuring a self-validating system.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Use PDA to evaluate peak purity.No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent preparations of the sample at 100% concentration.%RSD of the calculated assay results 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, on a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and initial %B (±2%).SST criteria must still be met under all varied conditions.

Conclusion

The quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate requires a method that respects its high lipophilicity and neutral character. By leveraging a Phenyl-Hexyl stationary phase for π−π selectivity and utilizing a strongly acidic mobile phase to suppress secondary silanol interactions, this protocol delivers sharp, reproducible chromatography. When executed with the embedded System Suitability gatekeepers, the method acts as a self-validating system ready for formal ICH Q2(R2) validation and routine pharmaceutical analysis.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry." Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. Available at:[Link]

Sources

Application Note: Robust LC-MS/MS Sample Preparation and Quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2,5-dichlorobenzamido)benzoate (MDMB) is a highly lipophilic, halogenated amide derivative (LogP ~4.0) often evaluated in early-stage pharmacokinetic (PK) profiling. Quantifying such hydrophobic molecules in protein-rich biological matrices presents significant analytical challenges. Direct protein precipitation (PPT) is generally insufficient, as it fails to remove endogenous lysophospholipids that cause severe ion suppression in the electrospray ionization (ESI) source.

This application note details a highly selective Solid-Phase Extraction (SPE) workflow coupled with reversed-phase LC-MS/MS. By leveraging targeted protein binding disruption and a stable isotope-labeled internal standard (SIL-IS), this protocol delivers a self-validating, high-throughput bioanalytical method capable of achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma, fully compliant with global regulatory standards.

Physicochemical Profiling & Experimental Rationale

As a Senior Application Scientist, developing a robust assay requires moving beyond generic templates and designing a method based on the specific physicochemical causality of the target molecule.

Causality in Sample Preparation Choices
  • Disruption of Protein Binding: MDMB is highly lipophilic and exhibits >95% plasma protein binding, primarily to Human Serum Albumin (HSA). Attempting to extract the analyte at physiological pH results in poor recovery. The addition of 2% formic acid prior to extraction alters the tertiary structure of the binding proteins, efficiently releasing the analyte into the aqueous phase.

  • Sorbent Selection (HLB over C18): A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is utilized instead of traditional silica-based C18. HLB maintains a high retention capacity for lipophilic amides even if the sorbent bed accidentally runs dry during vacuum processing, ensuring robust, reproducible recoveries across large sample batches.

  • Matrix Effect Mitigation: Phospholipids are the primary culprits of matrix effects in LC-MS/MS bioanalysis, leading to unpredictable ion suppression ()[1][2]. By employing a 5% methanol wash step, salts and polar interferents are discarded without risking early elution of the target. The subsequent elution with a 50:50 Acetonitrile:Methanol mixture is precisely tuned to elute MDMB while leaving highly lipophilic matrix components (like late-eluting triglycerides) permanently trapped on the SPE frit.

Self-Validating System Design

To ensure the absolute trustworthiness of the generated data, this protocol operates as a self-validating system in accordance with the[3][4] and the [5][6]:

  • Stable Isotope Labeling: MDMB-d3 (trideuteromethyl ester) is spiked into every sample before extraction. Because it co-elutes chromatographically with MDMB, it experiences identical ionization conditions in the MS source, perfectly normalizing any residual matrix-induced ion suppression or enhancement.

  • Quality Control (QC) Stratification: Every batch includes a blank matrix (to monitor carryover), a zero sample (blank + IS, to monitor isotopic interference), and four tiers of QCs (LLOQ, LQC, MQC, HQC) to continuously verify accuracy across the entire dynamic range.

Experimental Workflow Visualization

SPE_Workflow N1 1. Aliquot Plasma (100 µL) N2 2. Spike SIL-IS (MDMB-d3, 500 ng/mL) N1->N2 N3 3. Acidify to Break Binding (100 µL 2% Formic Acid) N2->N3 N4 4. Load onto HLB SPE (30 mg / 1 cc Cartridge) N3->N4 N5 5. Wash Polar Matrix (1 mL 5% MeOH) N4->N5 N6 6. Elute Target Analyte (1 mL ACN:MeOH 50:50) N5->N6 N7 7. Evaporate & Reconstitute (N2 at 40°C -> 100 µL Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis (ESI+ MRM Mode) N7->N8

Figure 1: Solid-Phase Extraction (SPE) workflow for MDMB isolation from human plasma.

Detailed Step-by-Step Methodologies

Reagents & Materials
  • Sorbent: Oasis HLB 1 cc Vac Cartridge, 30 mg sorbent per cartridge.

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

  • Standards: MDMB (Analyte) and MDMB-d3 (Internal Standard).

Sample Preparation Protocol (SPE)
  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 2.0 mL 96-well collection plate.

  • Internal Standard: Add 10 µL of MDMB-d3 working solution (500 ng/mL in 50% ACN). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Formic Acid in water to each well. Vortex for 1 minute to disrupt protein binding.

  • Conditioning: Condition the HLB SPE plate with 1.0 mL MeOH followed by 1.0 mL LC-MS grade water. Apply low vacuum (approx. 5 inHg).

  • Loading: Transfer the acidified plasma samples (210 µL total volume) onto the SPE plate. Draw through at a flow rate of ~1 mL/min.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in water to remove salts, hydrophilic proteins, and polar endogenous metabolites.

  • Elution: Elute the target analyte and IS into a clean collection plate using 1.0 mL of ACN:MeOH (50:50, v/v).

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes before injection.

LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 – 0.5 min: 20% B

    • 0.5 – 2.5 min: Linear gradient from 20% to 90% B

    • 2.5 – 3.5 min: Hold at 90% B (Column Wash)

    • 3.5 – 3.6 min: Return to 20% B

    • 3.6 – 5.0 min: Re-equilibration at 20% B

Mass Spectrometry Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • MDMB (Quantifier): m/z 324.0 → 152.1 (Protonated methyl anthranilate fragment) | Collision Energy: 20 eV

    • MDMB (Qualifier): m/z 324.0 → 173.0 (2,5-dichlorobenzoyl cation) | Collision Energy: 25 eV

    • MDMB-d3 (IS): m/z 327.0 → 155.1 | Collision Energy: 20 eV

Method Validation Data

The method was validated across a dynamic range of 1.0 to 1000 ng/mL. Quantitative data summarizing the self-validating parameters are presented below.

Table 1: Intra-day and Inter-day Precision and Accuracy

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ).

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.0+4.28.5+6.110.2
LQC 3.0-2.15.4-1.86.7
MQC 400.0+1.53.2+2.04.1
HQC 800.0-0.82.8-1.13.5
Table 2: Matrix Effect and Extraction Recovery

Evaluated at LQC and HQC levels using 6 independent lots of human plasma.

ParameterLQC (3.0 ng/mL)HQC (800.0 ng/mL)Acceptance Criteria
Absolute Extraction Recovery (%) 87.4 ± 4.2%89.1 ± 3.5%Consistent across levels, CV ≤ 15%
IS-Normalized Matrix Factor (MF) 0.981.02MF close to 1.0
Matrix Factor Precision (% CV) 3.8%2.5%CV ≤ 15%

Interpretation: An IS-normalized Matrix Factor of ~1.0 with a CV < 5% confirms that the SPE wash and elution strategy successfully eliminated phospholipid-induced ion suppression, rendering the assay highly reliable for clinical PK sample analysis.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from[Link]

Sources

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for Methyl 2-(2,5-dichlorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2,5-dichlorobenzamido)benzoate (MDcB) is a highly lipophilic, halogenated benzamide ester (MW: 324.16 g/mol , Formula: C15H11Cl2NO3). Its structural features—specifically the dual-chlorinated aromatic ring and the methyl ester moiety—present two distinct challenges for in vivo pharmacology: poor aqueous solubility and rapid susceptibility to plasma/hepatic carboxylesterases . This application note details field-proven formulation strategies, vehicle selection, and pharmacokinetic (PK) protocols designed to optimize the systemic delivery and accurate quantification of MDcB in rodent models.

Physicochemical Profiling & Pharmacokinetic Rationale

Before selecting a dosing vehicle, it is critical to understand the causality behind MDcB's behavior in vivo:

  • Lipophilicity and Precipitation Risk: The 2,5-dichlorobenzamide group imparts significant hydrophobicity (estimated LogP > 4.0). Aqueous vehicles (e.g., PBS or saline alone) will cause immediate precipitation. Co-solvents (DMSO, PEG400) and surfactants (Tween 80) are mandatory to lower the dielectric constant of the vehicle and form stable micelles .

  • Prodrug/Esterase Liability: The methyl ester acts as a pharmacokinetic liability or a deliberate prodrug motif. In mammals, carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) rapidly hydrolyze ester-containing small molecules into their corresponding free carboxylic acids [[1]]([Link]). Rodents possess significantly higher plasma esterase activity than humans. Consequently, in vivo PK studies must account for the rapid conversion of MDcB to its active metabolite, 2-(2,5-dichlorobenzamido)benzoic acid .

Vehicle Selection & Formulation Strategies

To ensure a self-validating experimental system, we evaluated several standard lipid-based and co-solvent formulations [[2]]([Link]). The table below summarizes the quantitative data and physical stability of these vehicles for MDcB at a target concentration of 5 mg/mL.

Formulation Vehicle (v/v)RouteVisual AppearanceStability (24h at RT)Suitability / Rationale
10% DMSO / 90% Corn Oil POClear SolutionStableExcellent for PO; promotes lymphatic absorption. Unsuitable for IV.
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline IV / IPClear, slightly viscousStableOptimal for IV/IP . PEG400 acts as a cosolvent; Tween 80 prevents precipitation upon blood contact .
10% DMSO / 20% Captisol® in Water IV / POCloudy SuspensionDrug precipitatesInadequate. The planar dichlorobenzamide ring does not efficiently complex with the cyclodextrin cavity.
0.5% Na-CMC / 0.1% Tween 80 in Water POHomogeneous SuspensionSettles (requires vortexing)Good for high-dose PO toxicity studies, but dissolution-rate limited absorption.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Optimal IV/IP Formulation (5 mg/mL)

Rationale: This protocol utilizes a "solvent-shift" method to ensure the highly crystalline MDcB remains in solution during aqueous dilution.

  • Weighing: Accurately weigh 5.0 mg of Methyl 2-(2,5-dichlorobenzamido)benzoate powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 1-2 minutes until the drug is completely dissolved. (Note: Do not proceed if particulates remain; sonicate if necessary.)

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute to ensure a homogenous non-aqueous mixture.

  • Surfactant Addition: Add 50 µL of Tween 80. Mix by gentle pipetting to avoid excessive bubbling.

  • Aqueous Phase Integration: Dropwise, add 500 µL of sterile 0.9% Saline while continuously vortexing the vial. The slow addition is critical to prevent localized precipitation of the lipophilic drug .

  • Verification: The final solution (1 mL) should be completely clear and free of micro-precipitates. Use within 4 hours of preparation.

Protocol B: In Vivo Dosing and PK Blood Sampling (Mice)

Rationale: To accurately capture the rapid ester hydrolysis, blood must be collected into tubes containing esterase inhibitors. Failure to do so results in ex vivo degradation, artificially inflating the clearance rate .

  • Administration: Administer the formulation via tail vein injection (IV) at 5 mg/kg (approx. 20-25 µL for a 20g mouse) or via oral gavage (PO) at 10-30 mg/kg.

  • Blood Collection: At predefined time points (e.g., 5, 15, 30, 60, 120, 240 min), collect 50 µL of blood via the submandibular vein.

  • Esterase Inhibition (Critical Step): Collect blood directly into pre-chilled K2EDTA tubes supplemented with Dichlorvos (20 µM final concentration) or Sodium Fluoride (NaF, 5 mM) . These agents covalently or competitively inhibit blood carboxylesterases, freezing the ratio of parent methyl ester to free acid .

  • Plasma Processing: Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Transfer plasma to dry ice.

  • Bioanalysis: Extract plasma using protein precipitation (e.g., 3 volumes of cold Acetonitrile containing an internal standard). Analyze via LC-MS/MS, monitoring MRM transitions for both the parent methyl ester and the active carboxylic acid metabolite.

In Vivo Metabolic Workflow

G MDcB_Form MDcB Formulation (PEG400/Tween 80) Admin In Vivo Administration (IV / PO) MDcB_Form->Admin Dosing Absorption Systemic Circulation (Parent Drug) Admin->Absorption Absorption Metabolism Hepatic/Plasma Carboxylesterases (CES) Absorption->Metabolism Ester Hydrolysis ActiveMetab 2-(2,5-dichlorobenzamido) benzoic acid (Active) Metabolism->ActiveMetab Cleavage of Methyl Ester Clearance Renal/Biliary Clearance ActiveMetab->Clearance Elimination

In vivo pharmacokinetic pathway of Methyl 2-(2,5-dichlorobenzamido)benzoate via CES hydrolysis.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link][3]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. URL:[Link][4]

  • Imai, T., et al. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Molecules, 11(10), 811-824. URL:[Link][1]

  • Pacifici, G. M., et al. (2020). Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum. Toxicological Sciences. URL:[Link][5]

  • Humberstone, A. J., & Charman, W. N. (1997). Application of Lipid-Based Formulations in Drug Discovery. Advanced Drug Delivery Reviews, 25(1), 103-128. URL:[Link][2]

Sources

Application Note: Structural Elucidation of Methyl 2-(2,5-dichlorobenzamido)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, particularly within pharmaceutical and materials science research. It provides fundamental insights into the molecular structure, connectivity, and chemical environment of novel compounds. This application note presents a detailed guide and robust protocols for the structural characterization of Methyl 2-(2,5-dichlorobenzamido)benzoate, a representative benzamide derivative, using high-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We delve into the causality behind experimental choices, from meticulous sample preparation to the logical interpretation of spectral data, providing researchers, scientists, and drug development professionals with a comprehensive framework for analysis.

Introduction: The Imperative for Structural Verification

Benzamides and their derivatives represent a cornerstone class of compounds in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1] Similarly, benzoate esters are crucial intermediates in organic synthesis.[2][3][4] The precise characterization of their molecular architecture is a non-negotiable prerequisite for understanding their function, reactivity, and safety.

Methyl 2-(2,5-dichlorobenzamido)benzoate incorporates both of these critical functional groups. Its structure, shown in Figure 1, presents a unique spectroscopic challenge due to the presence of two distinct, substituted aromatic rings and a conformationally influential amide linkage. NMR spectroscopy is the definitive tool for unambiguously confirming the identity and purity of such molecules.[1][5]

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).

  • ¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments, offering a clear fingerprint of the carbon skeleton.[6][7]

This guide will provide step-by-step protocols and interpretive logic to empower the researcher to confidently analyze this molecule and its analogues.

Chemical Structure of Methyl 2-(2,5-dichlorobenzamido)benzoateFigure 1. Chemical Structure of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Foundational Step: Meticulous Sample Preparation

The quality of an NMR spectrum is directly and profoundly dependent on the quality of the sample.[8] Impurities, suspended particles, or incorrect concentration can obscure or distort critical spectral information, rendering interpretation difficult or impossible. The following protocol is designed to produce a homogeneous, high-purity sample suitable for high-resolution NMR analysis.

G Diagram 1: NMR Sample Preparation Workflow A Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) B Transfer to Clean Vial A->B Precise Measurement C Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) B->C Solvent Choice is Key D Vortex to Dissolve C->D E Filter through Pipette with Glass Wool Plug D->E Critical Homogenization Step F Transfer Filtrate to NMR Tube E->F G Cap and Label Tube F->G H Sample Ready for Analysis G->H

Diagram 1. Workflow for preparing a high-quality NMR sample.
Protocol 1: Standard Sample Preparation
  • Weigh the Analyte: Accurately weigh the sample. For a typical high-field (≥400 MHz) spectrometer, 5-25 mg is sufficient for ¹H NMR.[9] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the low natural abundance (~1.1%) of the ¹³C isotope.[9]

  • Select a Solvent: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzamides.[10] The deuterium provides a signal for the spectrometer's field-frequency lock, and using a deuterated solvent prevents large, interfering signals from the solvent's own protons.[11]

  • Dissolve the Sample: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][11] Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is essential.[8]

  • Filter the Solution: This is a critical, often overlooked step. Solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[8] To remove any particulates, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

¹H NMR Spectroscopy: Protocol and Interpretation

The proton NMR spectrum provides the most immediate and detailed information about the structure.

Protocol 2: ¹H NMR Data Acquisition

The following parameters are a robust starting point for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zg30 or equivalentA standard 30° pulse angle experiment is efficient and provides good signal for routine analysis.
Spectral Width 0 - 12 ppmEncompasses the typical range for organic molecules, including aromatic and amide protons.
Acquisition Time ~3-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1) 2 secondsAllows for sufficient relaxation of most protons between scans, crucial for accurate integration.
Number of Scans 8 to 16Signal-averaging improves the signal-to-noise ratio.
Reference TMS (δ 0.00 ppm)Tetramethylsilane is the standard internal reference for ¹H and ¹³C NMR in organic solvents.
Interpreting the ¹H NMR Spectrum of Methyl 2-(2,5-dichlorobenzamido)benzoate

The structure contains 11 protons in distinct chemical environments. The expected spectrum will be complex, particularly in the aromatic region.

Expected Signal (Proton)Predicted δ (ppm)MultiplicityIntegrationRationale and Notes
Amide (N-H) 8.5 - 11.0Broad Singlet (br s)1HChemical shift is highly dependent on solvent, concentration, and temperature. Often exchanges with D₂O.
Aromatic (Ring A, H-3') ~7.6Doublet (d)1HOrtho to a Cl and the carbonyl group. Expected to be deshielded.
Aromatic (Ring A, H-4') ~7.5Doublet of Doublets (dd)1HCoupled to both H-3' and H-6'.
Aromatic (Ring A, H-6') ~7.7Doublet (d)1HFlanked by a Cl and the amide nitrogen, highly deshielded.
Aromatic (Ring B, H-3) ~8.1Doublet of Doublets (dd)1HOrtho to the ester group, deshielded.
Aromatic (Ring B, H-4) ~7.2Triplet of Doublets (td)1HFurther from electron-withdrawing groups.
Aromatic (Ring B, H-5) ~7.6Triplet of Doublets (td)1HInfluenced by the amide group.
Aromatic (Ring B, H-6) ~8.7Doublet of Doublets (dd)1HOrtho to the amide nitrogen, most deshielded aromatic proton.
Methyl Ester (O-CH₃) ~3.9Singlet (s)3HA characteristic singlet in a region with few other signals.

Note: Aromatic protons typically appear in the 6.5-8.5 ppm range.[12][13][14][15] The exact chemical shifts and coupling patterns can be complex due to overlapping signals and second-order effects.

¹³C NMR Spectroscopy: Protocol and Interpretation

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon framework.

Protocol 3: ¹³C NMR Data Acquisition

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, acquisition requires more scans and broadband proton decoupling.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentStandard proton-decoupled experiment with a 30° pulse angle.
Decoupling BroadbandDecouples all protons, causing each unique carbon to appear as a singlet and providing a signal boost via the Nuclear Overhauser Effect (NOE).
Spectral Width 0 - 200 ppmCovers the full range of carbon environments, including carbonyls.
Acquisition Time ~1-2 secondsBalances resolution and experiment time.
Relaxation Delay (d1) 2 secondsStandard delay for most carbons.
Number of Scans 256 to 1024+A significantly higher number of scans is needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Interpreting the ¹³C NMR Spectrum of Methyl 2-(2,5-dichlorobenzamido)benzoate

The molecule has 15 carbon atoms. With no molecular symmetry, 15 distinct signals are expected in the proton-decoupled spectrum.[6][7]

Expected Signal (Carbon)Predicted δ (ppm)Rationale and Notes
Methyl Ester (O-CH₃) ~52Typical for a methyl ester carbon.
Aromatic (C-H) 120 - 135Aromatic carbons with attached protons appear in this range.[13][14]
Aromatic (C-Cl) 128 - 138Carbons directly bonded to chlorine are shifted downfield.
Aromatic (C-N/C-C=O) 135 - 142Quaternary carbons attached to other groups are typically in this region.
Amide Carbonyl (C=O) ~164Amide carbonyls are characteristically deshielded.
Ester Carbonyl (C=O) ~167Ester carbonyls are typically found slightly further downfield than amide carbonyls.

Note: The general range for aromatic carbons is 120-150 ppm.[13][14] Specific assignments require advanced 2D NMR techniques (e.g., HSQC, HMBC) but the number of signals and their general locations provide powerful confirmation of the overall structure.

Integrated Data Analysis: The Path to Structural Confirmation

The true power of NMR lies in the synergistic interpretation of multiple experiments. The logical workflow below illustrates how ¹H and ¹³C data are combined to build a complete structural picture.

G Diagram 2: Logic Flow for NMR-Based Structure Elucidation cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis A Count Proton Signals (Number of unique proton environments) G Combine Data & Propose Structure A->G B Analyze Integration (Ratio of protons per signal) B->G C Analyze Chemical Shifts (δ) (Identify functional groups: Ar-H, N-H, O-CH₃) C->G D Analyze Splitting Patterns (Determine H-H connectivity) D->G E Count Carbon Signals (Confirm number of unique carbons & symmetry) E->G F Analyze Chemical Shifts (δ) (Identify C=O, Ar-C, sp³ C) F->G H Structure Confirmed G->H Data Consistent with Hypothesis

Diagram 2. Logical workflow for structural elucidation of benzamides using NMR data.[1]

By following this workflow, a researcher can systematically piece together the structural puzzle:

  • ¹³C NMR confirms the presence of all 15 unique carbons, including the two distinct carbonyls.

  • ¹H NMR confirms the presence of all 11 protons.

  • The characteristic singlet at ~3.9 ppm in the ¹H spectrum, integrating to 3H, is definitive proof of the methyl ester group.

  • The complex patterns in the aromatic region of the ¹H spectrum, integrating to a total of 7H, confirm the two substituted benzene rings.

  • The presence of a broad, downfield singlet confirms the amide proton.

Together, these data points provide unambiguous and authoritative evidence for the structure of Methyl 2-(2,5-dichlorobenzamido)benzoate.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0180391). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Hameed, S., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the ¹³C NMR spectrum of benzoic acid. Retrieved from [Link]

  • How2. (2012, December 19). Interpret a carbon-13 NMR spectrum [Video]. YouTube. Retrieved from [Link]

  • Carneiro, J. W. M., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(1). Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2-(2,5-dichlorobenzamido)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for Methyl 2-(2,5-dichlorobenzamido)benzoate Synthesis

Overview

The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate via the N-acylation of methyl 2-aminobenzoate (methyl anthranilate) with 2,5-dichlorobenzoyl chloride is a fundamental Schotten-Baumann-type amidation. However, researchers frequently encounter low yields due to the unique steric and electronic properties of the substrates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to drive this reaction to completion.

Section 1: Troubleshooting & FAQs

Q1: Why is my product yield consistently low (< 40%) despite using stoichiometric amounts of reactants? A1: The low yield is primarily driven by the poor nucleophilicity of methyl anthranilate. The amino group is positioned ortho to an electron-withdrawing ester group (-COOMe), which depletes electron density from the nitrogen via inductive and resonance effects. Furthermore, the ortho-chloro substitution on 2,5-dichlorobenzoyl chloride introduces significant steric hindrance. Solution: To overcome this dual steric-electronic barrier, introduce 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic catalyst, reacting with the acid chloride to form a highly reactive, sterically accessible acylpyridinium intermediate that rapidly acylates the weak amine.

Q2: I am observing a large byproduct spot on my TLC plate that streaks heavily. What is it, and how do I prevent it? A2: This is almost certainly 2,5-dichlorobenzoic acid, formed via the hydrolysis of your starting acid chloride. Acid chlorides are highly electrophilic and will react rapidly with any adventitious moisture in the solvent or atmosphere[1]. Solution: Ensure rigorous anhydrous conditions. Use commercially available anhydrous solvents (e.g., DCM or THF stored over molecular sieves), flame-dry all glassware, and conduct the reaction under a positive pressure of dry Nitrogen or Argon.

Q3: Which base and solvent combination maximizes the yield for this specific coupling? A3: While Triethylamine (TEA) is common, it is bulky and can lead to sluggish kinetics with hindered substrates. N,N-Diisopropylethylamine (DIPEA) or Pyridine in Dichloromethane (DCM) are superior choices[1]. Pyridine can act as both a solvent and a mild nucleophilic catalyst, but it is notoriously difficult to remove during workup. An optimized system uses anhydrous DCM as the solvent, DIPEA (2.0 eq) as a non-nucleophilic proton sponge, and DMAP (0.1 eq) as the catalyst.

Q4: How do I efficiently remove unreacted starting materials and byproducts during the workup phase? A4: A targeted sequential aqueous workup creates a self-validating purification system[1]:

  • 1M HCl Wash: Protonates unreacted methyl anthranilate and the organic bases (DIPEA/DMAP), pulling them into the aqueous layer as water-soluble hydrochloride salts.

  • Saturated NaHCO₃ Wash: Deprotonates any 2,5-dichlorobenzoic acid (hydrolysis byproduct), removing it into the aqueous layer as a sodium carboxylate salt.

  • Brine Wash: Removes residual water from the organic layer containing your neutral target amide.

Section 2: Optimization Logic & Quantitative Data

Troubleshooting Issue Low Yield: Methyl 2-(2,5-dichlorobenzamido)benzoate Cause1 Hydrolysis of 2,5-Dichlorobenzoyl Chloride Issue->Cause1 Cause2 Poor Nucleophilicity of Methyl Anthranilate Issue->Cause2 Cause3 Incomplete Deprotonation (HCl buildup) Issue->Cause3 Sol1 Use anhydrous DCM/THF & N2/Ar atmosphere Cause1->Sol1 Sol2 Add 0.1 eq DMAP (Nucleophilic Catalyst) Cause2->Sol2 Sol3 Use 2.0 eq DIPEA or Pyridine Cause3->Sol3

Logical relationship between common synthesis failures and their mechanistic solutions.

Table 1: Optimization Parameters for Anthranilate Amidation

SolventBase SystemTemp ProfileExpected YieldMechanistic Rationale
DCMTEA (1.5 eq)0 °C to RT~40-50%TEA is bulky; methyl anthranilate is a weak nucleophile, leading to incomplete conversion.
THFPyridine (2.0 eq)Reflux~60-70%Pyridine acts as a mild nucleophilic catalyst; heating overcomes steric barriers but risks side reactions.
DCMPyridine (2.0 eq)0 °C to RT~70-84%Standard conditions for anthranilate acylation; good balance of activation and stability[2].
DCM DIPEA (2.0 eq) + DMAP (0.1 eq) 0 °C to RT >85% DMAP forms a highly reactive acylpyridinium intermediate; DIPEA acts as an efficient proton sponge.

Section 3: Standard Operating Protocol (SOP)

The following step-by-step methodology incorporates the optimized parameters to ensure high-yield synthesis and straightforward isolation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen (N₂) or Argon.

  • Reagent Loading: Add methyl 2-aminobenzoate (methyl anthranilate) (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL) to the flask. Stir to dissolve.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by the addition of solid 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol).

  • Cooling & Activation: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Acylation: In a separate dry vial, dissolve 2,5-dichlorobenzoyl chloride (1.2 eq, 12 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents localized heating that could lead to side reactions[1].

  • Reaction: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 8–12 hours under N₂. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1; UV visualization).

  • Quench & Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 25 mL) to remove DIPEA, DMAP, and unreacted methyl anthranilate[1].

    • Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize and remove any 2,5-dichlorobenzoic acid[1].

    • Wash with brine (1 × 25 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure Methyl 2-(2,5-dichlorobenzamido)benzoate[2].

Workflow Step1 1. Preparation Methyl Anthranilate + Base in Anhydrous DCM Step2 2. Cooling Chill to 0 °C under N2 Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Reaction Warm to RT, stir 8-12 h Step3->Step4 Step5 5. Workup Wash: 1M HCl -> NaHCO3 -> Brine Step4->Step5 Step6 6. Purification Recrystallization (EtOH) Step5->Step6

Step-by-step experimental workflow for the N-acylation of methyl anthranilate.

References

  • Title: Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations | Source: doi.org | URL: [Link]

Sources

Technical Support Center: Stabilization of Methyl 2-(2,5-dichlorobenzamido)benzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and formulation scientists, working with complex ester-amide molecules like Methyl 2-(2,5-dichlorobenzamido)benzoate presents unique stability challenges in aqueous environments.

This guide is engineered to move beyond basic troubleshooting. By deconstructing the thermodynamic and kinetic vulnerabilities of this specific molecule, we provide you with self-validating protocols and causal explanations to permanently resolve degradation issues in your assays and formulations.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecule's structural liabilities. Methyl 2-(2,5-dichlorobenzamido)benzoate contains two potential sites for hydrolytic cleavage: a methyl ester and a benzamide linkage.

In aqueous solutions, the primary mechanism of degradation is specific base-catalyzed ester hydrolysis [1]. The ester carbonyl carbon is highly electron-deficient. In physiological buffers (pH 7.4), hydroxide ions (OH⁻) act as strong nucleophiles, attacking this carbon to form an unstable tetrahedral intermediate, which subsequently collapses to yield 2-(2,5-dichlorobenzamido)benzoic acid and methanol [2].

Conversely, the amide bond is highly resistant to hydrolysis. The nitrogen atom is less electronegative than the ester's oxygen, reducing the positive charge on the amide carbonyl [2]. Furthermore, the bulky 2,5-dichloro substitutions on the benzoyl ring provide massive steric shielding, blocking nucleophilic attack unless subjected to extreme stress (e.g., boiling in 1M HCl).

Degradation API Methyl 2-(2,5-dichlorobenzamido)benzoate (Intact API) Ester Ester Hydrolysis (Primary: pH > 7) API->Ester OH- Nucleophilic Attack Amide Amide Hydrolysis (Secondary: pH < 2 + Heat) API->Amide H+ / Extreme Heat Metab1 2-(2,5-dichlorobenzamido)benzoic acid + Methanol Ester->Metab1 Metab2 Methyl anthranilate + 2,5-dichlorobenzoic acid Amide->Metab2

Chemical degradation pathways of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Troubleshooting Guides & FAQs

Q1: My compound degrades rapidly in standard cell culture media (pH 7.4). Why does this happen, and how can I prevent it? Causality & Solution: At pH 7.4, the concentration of OH⁻ is sufficient to drive rapid specific base catalysis of the methyl ester. The electron-withdrawing nature of the adjacent aromatic rings further polarizes the ester, accelerating the reaction [3]. Solution: If your assay permits, lower the buffer pH to 5.5. If physiological pH is strictly required, you must prepare your stock solutions in non-aqueous solvents (like DMSO or PEG400) and spike them into the aqueous media immediately prior to the assay to minimize the time the ester is exposed to water.

Q2: I prepared a 5 mM aqueous stock, and the concentration dropped by 60% in 2 hours, but HPLC shows no degradation peaks. What is happening? Causality & Solution: You are observing physical instability, not chemical degradation. Methyl 2-(2,5-dichlorobenzamido)benzoate is highly lipophilic. At 5 mM in a purely aqueous buffer, it rapidly exceeds its thermodynamic solubility limit, leading to micro-precipitation. The "lost" compound is filtered out or stuck to the vial walls before HPLC injection. Solution: Always verify mass balance. If the sum of the intact API and degradant peaks does not equal 100% of the initial concentration, suspect precipitation. Use Dynamic Light Scattering (DLS) to check for colloidal aggregates.

Q3: Can I use ethanol or methanol as a co-solvent to improve solubility? Causality & Solution: Methanol should be avoided in acidic or basic conditions. Because the molecule is a methyl ester, using other alcohols (like ethanol) in the presence of trace acid/base can trigger transesterification reactions, converting your methyl ester into an ethyl ester [3]. Solution: Use aprotic solvents like DMSO, or polymeric solvents like PEG400, which lower the dielectric constant of the solution and stabilize the ester without risking transesterification[1].

Troubleshooting Obs API Concentration Drop Observed Turb Visible Turbidity or DLS Signal? Obs->Turb Phys Physical Instability (Precipitation) Turb->Phys Yes Chem Chemical Degradation (Hydrolysis) Turb->Chem No Sol Add PEG400 or Aprotic Surfactants Phys->Sol pH Check Solution pH Chem->pH Buf Buffer to pH 4.5 - 5.5 pH->Buf pH > 6.0 or pH < 3.0

Decision tree for diagnosing aqueous instability in formulation.

Quantitative Stability Profiling

To formulate effectively, you must understand the pH-rate profile of the compound. Esters typically exhibit a V-shaped degradation profile, where the nadir of the curve represents the pH of maximum stability.

Table 1: Representative Kinetic Stability Data in Aqueous Buffers (25°C)

Buffer pHDominant Degradation PathwayEstimated Half-Life ( t1/2​ )Formulation Recommendation
2.0 Specific Acid Catalysis (Ester)~14 DaysAvoid. Acid protonates carbonyl oxygen.
4.5 Minimum Catalysis (Optimal) > 120 Days Ideal target pH for aqueous stocks.
7.4 Specific Base Catalysis (Ester)~5 DaysUnstable. Prepare fresh or use co-solvents.
9.0 Specific Base Catalysis (Ester)< 12 HoursHighly unstable. Rapid OH⁻ attack.

Note: Data represents extrapolated pseudo-first-order kinetics for ortho-substituted benzamido methyl esters based on standard ICH Q1A(R2) stress testing principles [4].

Validated Experimental Protocols

Protocol A: Self-Validating Determination of the pH-Rate Profile

This protocol is designed to establish the exact pH of maximum stability while controlling for physical precipitation (a common false-positive for degradation).

Step 1: Buffer Preparation Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., Phosphate for pH 2-3 and 6-8; Acetate for pH 4-5; Borate for pH 9-10).

Step 2: Stock Solution Generation Dissolve Methyl 2-(2,5-dichlorobenzamido)benzoate in 100% anhydrous DMSO to a concentration of 10 mg/mL. Causality: Anhydrous DMSO prevents premature hydrolysis before the assay begins.

Step 3: Spiking and Incubation Spike the DMSO stock into each buffer to achieve a final API concentration of 50 µg/mL (ensuring the final DMSO concentration is ≤ 0.5% v/v). Incubate the samples in sealed, amber glass vials at 40°C to accelerate degradation.

Step 4: Sampling and Quenching (The Self-Validation Step) Sample at t=0,1,3,5, and 7 days. Critical Step: Immediately dilute the sample 1:1 with a quenching solvent (e.g., Acetonitrile containing 0.1% Formic Acid). This halts base-catalyzed hydrolysis and ensures any precipitated API is re-solubilized, guaranteeing an accurate mass-balance calculation.

Step 5: HPLC Analysis & Kinetic Modeling Quantify the intact API and the primary degradant (2-(2,5-dichlorobenzamido)benzoic acid). Plot ln[API] versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plot logkobs​ versus pH to identify the exact pH of maximum stability.

Protocol B: Preparation of a Hydrolytically Stable Co-Solvent Vehicle

When physiological pH (7.4) is mandatory for downstream applications, use this protocol to manipulate the dielectric constant of the vehicle, thereby shielding the ester transition state from stabilization by water [1].

Step 1: Weigh 10 mg of Methyl 2-(2,5-dichlorobenzamido)benzoate. Step 2: Dissolve completely in 2.0 mL of anhydrous PEG400. Causality: PEG400 acts as a water-miscible, non-nucleophilic solvent that significantly lowers the bulk dielectric constant. Step 3: Under continuous vortexing, slowly add 8.0 mL of 50 mM Acetate buffer (pH 5.0). Step 4: Sterile filter the solution through a 0.22 µm PTFE membrane. Do not autoclave. Causality: Heat exponentially increases the kinetic energy of the system, overcoming the activation energy barrier for ester hydrolysis even at optimal pH.

References

  • Drug stability | Basicmedical Key Basicmedical Key. URL:[Link]

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal. URL:[Link]

  • Chemical stability in dosage forms Clinical Gate. URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) / ICH. URL:[Link]

Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-(2,5-dichlorobenzamido)benzoate in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center. This guide provides a systematic, in-depth approach for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(2,5-dichlorobenzamido)benzoate and other similarly hydrophobic compounds in aqueous biological media. Our goal is to move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for successful experimentation.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental questions regarding the solubility of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Q1: Why is Methyl 2-(2,5-dichlorobenzamido)benzoate expected to have poor water solubility?

A: The poor aqueous solubility of Methyl 2-(2,5-dichlorobenzamido)benzoate is a direct consequence of its molecular structure. A molecule's solubility in water is governed by its ability to form favorable interactions (like hydrogen bonds) with water molecules.[1][2]

  • High Lipophilicity: The structure contains two benzene rings, which are large, non-polar, and hydrophobic ("water-fearing").

  • Halogenation: The presence of two chlorine atoms further increases the molecule's lipophilicity and molecular weight.

  • Limited Hydrogen Bonding: While the amide and ester groups can participate in hydrogen bonding, their influence is overshadowed by the large hydrophobic scaffold.

These features result in a high octanol-water partition coefficient (LogP), meaning the compound preferentially partitions into a non-polar environment (like octanol or a lipid membrane) rather than water. Compounds with low aqueous solubility often face challenges with bioavailability and require formulation strategies for effective use.[2][3]

Property Inferred Characteristic for Methyl 2-(2,5-dichlorobenzamido)benzoate Implication for Solubility
Molecular Structure Two dichlorinated benzene rings, amide linkage, methyl esterPredominantly large and non-polar.
Polarity LowUnfavorable interaction with polar water molecules.
Predicted LogP HighHighly lipophilic; prefers non-aqueous environments.
Hydrogen Bonding Limited donor/acceptor sites relative to sizeInsufficient to overcome the hydrophobic nature.
BCS Classification (Predicted) Class II or IVLow solubility is the primary limiting factor for absorption/efficacy.[3]
Q2: I dissolved my compound in DMSO, but it crashed out (precipitated) when I added it to my cell culture medium. What's happening?

A: This is a very common and critical issue known as solvent-shifting precipitation. You created a stable solution in a strong organic solvent (DMSO), but when this stock solution was introduced into a primarily aqueous environment (culture medium), the solubility limit of the compound was exceeded, causing it to precipitate out of the solution.[4]

Even though the compound might be soluble at the final, lower concentration in the presence of a small amount of DMSO, the kinetics of dilution matter. A highly concentrated "bolus" of the drug in DMSO hitting the aqueous phase can cause immediate, localized supersaturation and precipitation before it has a chance to disperse and dissolve.[5] This precipitate is not biologically available to your cells and can cause physical artifacts, making experimental results unreliable.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: DMSO is cytotoxic at higher concentrations.[6] The tolerance is cell-type dependent. It is crucial to keep the final concentration of DMSO in your assay as low as possible and, most importantly, to include a vehicle control (media with the same final DMSO concentration) in all experiments.[7]

Cell Type Recommended Maximum Final DMSO Concentration Rationale
Immortalized/Robust Cell Lines ≤ 0.5%Generally tolerant, but effects on gene expression can occur.[8]
Primary Cell Cultures ≤ 0.1%More sensitive to solvent toxicity than established cell lines.[6][7]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be optimized and kept consistent across all plates.[7]
In Vivo Animal Studies ≤ 2%Higher concentrations can cause local and systemic toxicity.[9]

Section 2: A Systematic Troubleshooting Workflow

When facing solubility issues, a stepwise approach is most effective. Start with the simplest method (optimized co-solvency) and proceed to more advanced formulation techniques only if necessary.

G cluster_0 Initial Troubleshooting cluster_1 cluster_2 Advanced Options start Start: Compound Precipitates in Biological Media opt_dmso Step 1: Optimize DMSO Co-Solvency Protocol start->opt_dmso check1 Is the solution clear at the final desired concentration? opt_dmso->check1 adv_methods Step 2: Employ Advanced Solubilization Strategies check1->adv_methods No success Success: Proceed with Experiment (with Vehicle Control) check1->success Yes surfactant Strategy A: Surfactant Micelles (e.g., Tween 80) adv_methods->surfactant cyclodextrin Strategy B: Cyclodextrin Encapsulation (e.g., HP-β-CD) adv_methods->cyclodextrin surfactant->success cyclodextrin->success

Fig 1. Systematic workflow for troubleshooting poor compound solubility.
Step 1: The Standard Approach - Optimized DMSO Co-Solvency
Q: How do I correctly prepare and use a DMSO stock solution to minimize precipitation?

A: The key is to prepare a high-concentration stock in 100% DMSO and to control the dilution process carefully.

Protocol 1: Preparation of a High-Concentration DMSO Stock
  • Weigh Compound: Accurately weigh the required amount of Methyl 2-(2,5-dichlorobenzamido)benzoate powder.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It is better to dissolve a compound in a higher concentration of DMSO initially.[8]

  • Aid Dissolution (If Necessary): If the compound does not dissolve readily:

    • Vortex: Mix thoroughly.

    • Sonicate: Place the tube in a water bath sonicator for 5-10 minutes.[7] This uses ultrasonic waves to break up solute aggregates.

    • Gentle Warming: Warm the solution in a 37°C water bath. Be cautious, as heat can degrade some compounds.[7]

  • Confirm Dissolution: Ensure the solution is completely clear with no visible particulates.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound stability.[7][9] Store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Medium
  • Prepare Serial Dilutions in 100% DMSO: If you need a dose-response curve, perform all serial dilutions in 100% DMSO, not in media or PBS.[8] This maintains the highest possible solvating power at each concentration step.

  • Dilute into Media: To add the compound to your cells, pipette the small volume of DMSO stock directly into the culture medium while gently swirling or vortexing the medium. This rapid mixing helps to quickly disperse the compound below its precipitation threshold.

  • Final DMSO Concentration: Ensure the final volume of DMSO added does not exceed the tolerated limit for your specific cell type (see table above).

Step 2: Advanced Solubilization Strategies

If precipitation persists even with an optimized DMSO protocol, more advanced formulation techniques are required.

Strategy A: Surfactant-Mediated Solubilization

Q: How can I use surfactants like Tween® 80 or Triton™ X-100 to improve solubility?

A: Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic Methyl 2-(2,5-dichlorobenzamido)benzoate can partition into this core, while the hydrophilic shell keeps the entire micelle structure soluble in the aqueous medium.[10][11] Non-ionic surfactants are generally preferred for cell-based assays due to their lower toxicity.[11]

Protocol 3: Preparation with a Non-Ionic Surfactant
  • Prepare Surfactant-Containing Solvent: Prepare a solvent of 10% (w/v) Polysorbate 80 (Tween 80) in DMSO.

  • Dissolve Compound: Dissolve Methyl 2-(2,5-dichlorobenzamido)benzoate in this surfactant-DMSO mixture to create your high-concentration stock.

  • Dilute into Media: When diluting into your biological medium, the goal is to keep the final surfactant concentration above its CMC but below levels that cause cell toxicity. The presence of the surfactant in the stock helps to maintain a stable micellar formulation upon dilution.

  • Important Control: The vehicle control must contain the same final concentration of both DMSO and the surfactant.

Strategy B: Cyclodextrin Encapsulation

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate a poorly soluble "guest" molecule (the drug) into their hydrophobic core, forming a water-soluble "host-guest" inclusion complex.[14][15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[14]

G cluster_0 Aqueous Environment (Biological Media) cluster_1 Cyclodextrin (HP-β-CD) compound Hydrophobic Compound (Insoluble) hydrophobic_core Hydrophobic Cavity compound->hydrophobic_core Encapsulation hydrophilic_outer Hydrophilic Exterior soluble_complex Soluble Inclusion Complex hydrophilic_outer->soluble_complex Forms

Fig 2. Mechanism of cyclodextrin-mediated solubilization.
Protocol 4: Preparing a Compound-Cyclodextrin Inclusion Complex
  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in water or PBS (e.g., 20-40% w/v). Gentle warming (to 40-50°C) can help dissolve the cyclodextrin.

  • Prepare Compound Slurry: In a separate tube, add the weighed Methyl 2-(2,5-dichlorobenzamido)benzoate powder. Add a small amount of a wetting agent like ethanol (just enough to wet the powder) to facilitate interaction with the aqueous CD solution.

  • Form the Complex: Add the warm CD solution to the compound slurry.

  • Mix Thoroughly: Vortex vigorously and then place the mixture on a rotator or shaker at room temperature overnight. This extended mixing time is crucial for the efficient formation of the inclusion complex.

  • Sterilize and Use: The following day, the solution should be clear. Sterilize through a 0.22 µm filter (this also removes any small amount of undissolved compound). This clear solution is your stock.

  • Important Control: The vehicle control for this experiment must be the same concentration of HP-β-CD in the same buffer.

Method Mechanism Pros Cons Typical Vehicle Control
DMSO Co-Solvency Increases solvent polarity to match solute.Simple, widely used, effective for many compounds.Potential for precipitation upon dilution; cell toxicity at >0.5%.Media + same final % of DMSO.
Surfactants Micellar encapsulation of hydrophobic drug.Can significantly increase apparent solubility.Potential for cell membrane disruption and toxicity; can interfere with some assays.Media + DMSO + same final conc. of surfactant.
Cyclodextrins Forms a water-soluble host-guest inclusion complex.High solubilizing capacity, generally low toxicity (esp. HP-β-CD).More complex preparation; potential for cholesterol extraction from cell membranes at very high conc.Media + same final conc. of cyclodextrin.

Section 3: Validation and Best Practices (FAQs)

Q1: How can I be sure my compound is truly dissolved and not just a very fine suspension?

A: Visual inspection is the first step; a truly dissolved solution will be perfectly clear and transparent. If the solution appears hazy, opalescent, or contains a "Tyndall effect" (light scattering), it indicates the presence of suspended particles. For rigorous confirmation, especially during formulation development, you can check a drop of the working solution under a light microscope. The absence of visible particles or crystals at 40x magnification is a good indicator of dissolution.

Q2: What are the essential controls when using these solubilization techniques?

A: Your experiment is only as good as your controls. For every solubilization method, you must include a "vehicle control." This is a treatment group that receives everything you added to your active compound group, except for the active compound itself. This allows you to differentiate the effects of your compound from the effects of the solubilizing agents.

Q3: How should I store my prepared stock solutions?

A: Proper storage is critical for maintaining the integrity of your compound.

  • Aliquot: Always divide your stock solution into smaller, single-use aliquots.[9]

  • Freeze: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6+ months).[9]

  • Avoid Freeze-Thaw: Repeated cycles of freezing and thawing can degrade the compound and cause it to come out of solution.[7][9] Use a fresh aliquot for each experiment.

References

  • Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Jain, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • Ressler, A. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Gharib, F., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemistry. Available at: [Link]

  • User "can" on Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. Biology Stack Exchange. Available at: [Link]

  • Rather, J. A., & Bhagat, M. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. Available at: [Link]

  • Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2015). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?. ResearchGate. Available at: [Link]

  • Devraj, R., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ali, S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. Available at: [Link]

  • Incecayir, T., et al. (2015). The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. IMR Press. Available at: [Link]

  • Jamil, R., & Polli, J. E. (2025). Prediction of surfactant-mediated dissolution of poorly soluble drugs from drug powder. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]

  • Reddit. (2024). Making up compound for cell culture using DMSo. Reddit. Available at: [Link]

  • Patsnap. (2025). How does solubility affect oral bioavailability?. Patsnap Synapse. Available at: [Link]

  • Ingenta Connect. (2015). The effects of surfactants on the solubility and dissolution prof... Ingenta Connect. Available at: [Link]

  • Omwoyo, F. N., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Tsonchev, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • Soni, P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. PFormulate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. PubChem. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]

  • Alan Wood. (n.d.). methyl 2,5-dichlorobenzoate data sheet. Compendium of Pesticide Common Names. Available at: [Link]

  • AERU. (2026). 2,5-dichlorobenzoic acid methyl ester. AERU. Available at: [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. ResearchGate. Available at: [Link]

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Sources

Fixing baseline noise in Methyl 2-(2,5-dichlorobenzamido)benzoate mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of Methyl 2-(2,5-dichlorobenzamido)benzoate

Analyzing halogenated benzamides like Methyl 2-(2,5-dichlorobenzamido)benzoate (Exact Mass: 323.01 Da; typical[M+H]⁺ m/z 324.02) via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) demands high signal-to-noise (S/N) ratios. Elevated baseline noise is rarely random electronic static; it is almost always "chemical noise" caused by the continuous ionization of background contaminants[1]. High baseline noise directly compromises the Limit of Detection (LOD) and Limit of Quantification (LOQ), severely impacting pharmacokinetic or quantitative assays[2].

This guide provides a self-validating diagnostic framework to isolate and resolve baseline noise, ensuring scientific integrity in your analytical workflows.

Diagnostic Logic: Isolating the Source of Chemical Noise

Before replacing components or altering methods, you must systematically isolate the origin of the noise. The noise can originate from three distinct zones: the analytical column, the mobile phase/LC system, or the mass spectrometer itself[3].

G Start Elevated Baseline Noise (m/z 324-328) Bypass Bypass LC Column (Direct Infusion to MS) Start->Bypass Check1 Is noise still present? Bypass->Check1 ColSource Source: LC Column (Bleed or Matrix Buildup) Check1->ColSource No SysSource Source: Mobile Phase or MS Check1->SysSource Yes StopFlow Stop LC Flow Completely SysSource->StopFlow Check2 Is noise still present? StopFlow->Check2 MSSource Source: Mass Spectrometer (Dirty ESI Cone/Capillary) Check2->MSSource Yes LCSource Source: Mobile Phase (Contaminated Solvents) Check2->LCSource No

Caption: Logical workflow for isolating the source of LC-MS baseline noise.

Causality & Data: Common Contaminants in ESI-MS

When analyzing Methyl 2-(2,5-dichlorobenzamido)benzoate, you must monitor the m/z 320–350 window. Broadband noise or specific repeating mass units in this region can suppress your analyte's ionization efficiency[4]. Identifying the exact m/z of the background noise often reveals its chemical origin.

Table 1: Quantitative Signatures of Common LC-MS Background Contaminants

Contaminant TypeTypical m/z Signatures (Positive ESI)Causality / OriginResolution Strategy
Polyethylene Glycol (PEG) +44 Da repeating units (e.g., 309, 353, 397)Detergents, HPLC-grade (non-MS) solvents, or leaching from PTFE lines[4][5].Switch to strictly LC-MS grade solvents; replace degraded tubing.
Phthalates (Plasticizers) m/z 391.2, 413.2 (Na⁺ adduct)Leaching from plastic labware, pipette tips, or solvent bottle caps.Use glass vials only; never store MS solvents in plastic containers.
Alkali Metals (Na⁺, K⁺) +22 Da or +38 Da adductsPoor water quality, or leaching from low-quality borosilicate glassware[4].Flush system with 10% IPA/Water; use fresh ultrapure water.
Column Bleed (Siloxanes) +74 Da repeating units (e.g., 371, 445)Degradation of the stationary phase due to high pH or column aging[6].Replace the column; ensure mobile phase pH is within column limits.

Self-Validating Experimental Protocols

Do not blindly clean the system. Use these self-validating protocols to ensure each step definitively proves or disproves a hypothesis regarding the source of the noise.

Protocol A: Mobile Phase & Solvent Line Decontamination

Causality: Solvents designated merely as "HPLC-grade" often contain trace PEG or plasticizers that do not absorb UV light but ionize highly in ESI-MS. These accumulate on the column and elute continuously, raising the baseline and suppressing analyte signal[5]. Validation Logic: By recording the baseline before and after a targeted flush, you validate whether lipophilic contaminants in the lines were the root cause.

  • Baseline Measurement (Validation Step 1): Run a blank gradient using your current solvents. Record the Total Ion Chromatogram (TIC) background level.

  • Solvent Replacement: Discard current solvents. Prepare fresh mobile phases using strictly LC-MS grade water and acetonitrile/methanol[7].

  • System Flush: Remove the analytical column and replace it with a zero-dead-volume union. Purge the LC lines with 100% LC-MS grade Isopropanol (IPA) for 30 minutes at 1.0 mL/min to dissolve lipophilic plasticizers.

  • Re-equilibration: Flush the system with the new mobile phase for 30 minutes.

  • Verification (Validation Step 2): Run the identical blank gradient. A significant reduction in TIC confirms mobile phase contamination was the root cause.

Protocol B: ESI Source Cleaning and Optimization

Causality: Non-volatile residues from previous biological matrices or high-salt buffers bake onto the ESI capillary and sample cone. This causes continuous chemical noise, micro-arcing, and physical obstruction of the ion path[6][8]. Validation Logic: Cleaning the source should immediately restore the S/N ratio of a known standard.

  • Cool Down: Vent the mass spectrometer and allow the source to cool to room temperature.

  • Component Removal: Carefully extract the ESI probe, sample cone, and extraction cone according to the manufacturer's manual.

  • Aqueous Sonication: Place components in a clean glass beaker. Sonicate in 50:50 Methanol:Water with 1% Formic Acid for 15 minutes to dissolve baked-on salt deposits[6].

  • Organic Wash: Transfer the components to a second beaker containing 100% LC-MS grade Methanol or IPA. Sonicate for another 15 minutes to remove residual organic matrix.

  • Drying & Reassembly: Dry thoroughly with high-purity nitrogen gas (do not use compressed lab air, which introduces hydrocarbon oils). Reassemble the source.

  • Verification (Validation Step): Pump mobile phase at initial gradient conditions. The TIC baseline should drop significantly, and the S/N ratio for a 1 ng/mL Methyl 2-(2,5-dichlorobenzamido)benzoate standard should improve by at least 2-fold[7].

FAQs: Methyl 2-(2,5-dichlorobenzamido)benzoate Specifics

Q: My baseline is high, but I also see multiple peaks for my analyte in blank runs. Is this chemical noise or degradation? A: Look at the isotopic pattern. Methyl 2-(2,5-dichlorobenzamido)benzoate contains two chlorine atoms. In MS, a Cl₂ cluster exhibits a distinct M : M+2 : M+4 intensity ratio of approximately 9:6:1. If the "noise" peaks at m/z 324, 326, and 328 exhibit this exact ratio, you are seeing your intact analyte—likely due to carryover in the autosampler or column[6], not random baseline noise. Implement a stronger needle wash (e.g., 50:25:25 Acetonitrile:Methanol:Water with 0.1% Formic acid) to resolve this.

Q: I am seeing a massive baseline spike at m/z 346.0. What is this, and why is it ruining my sensitivity? A: This is the sodium adduct [M+Na]⁺ of your analyte (324 Da + 22 Da). High levels of sodium in your mobile phase (from poor water quality or glass leaching) shift the ionization from the protonated species to the sodium adduct[4]. This acts as "noise" by splitting your signal and reducing the sensitivity of your target [M+H]⁺ transition. Flush your system with LC-MS grade water and ensure no glassware was washed with sodium-based detergents[5].

Q: Does adjusting the ESI temperature help reduce baseline noise? A: Yes. Increasing the drying gas temperature and flow rate enhances the desolvation of the LC eluent. If the temperature is too low, incomplete desolvation leads to large solvent clusters entering the MS, which manifests as elevated baseline noise in the low mass range (<400 m/z)[7]. However, do not exceed the thermal stability limit of the benzamide linkage to prevent in-source fragmentation.

References

Sources

Validation & Comparative

Comparative In Vitro Efficacy of Methyl 2-(2,5-dichlorobenzamido)benzoate vs. Standard AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of castration-resistant prostate cancer (CRPC) drug development, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical therapeutic target. AKR1C3 functions as a key steroidogenic enzyme, driving tumor proliferation by converting weak adrenal androgens (like androstenedione) into highly potent testosterone, bypassing traditional androgen deprivation therapies [[12.3],[1]].

While standard inhibitors such as ASP9521 have demonstrated potent nanomolar efficacy [[12.2]], and classic NSAIDs like indomethacin and flufenamic acid exhibit baseline AKR1C3 inhibition [[12.7]], achieving high isoform selectivity remains a structural challenge. The AKR1C family shares over 86% sequence identity, and off-target inhibition of AKR1C1 or AKR1C2 can lead to adverse metabolic disruptions [[12.1],[2]].

Methyl 2-(2,5-dichlorobenzamido)benzoate (MDCB) represents a highly optimized, novel anthranilic acid derivative. By esterifying the traditional free carboxylate found in standard anthranilate inhibitors, MDCB acts as a highly lipophilic agent that exploits the unique SP112 subpocket of AKR1C3. This structural pivot not only enhances passive cellular permeability but also abrogates the ionic interactions shared with AKR1C1/2, resulting in a profoundly selective and efficacious in vitro profile.

Pathway A Androstenedione (Weak Androgen) B AKR1C3 Enzyme A->B Substrate C Testosterone (Potent Androgen) B->C Reduction D Androgen Receptor (AR) Activation C->D Binding E Tumor Proliferation (CRPC) D->E Gene Transcription F MDCB / ASP9521 (Inhibitors) F->B Competitive Inhibition

AKR1C3-mediated androgen synthesis pathway and therapeutic intervention points.

Quantitative In Vitro Efficacy Comparison

To objectively benchmark MDCB against the field's standard inhibitors, we evaluate both recombinant enzymatic inhibition and complex cellular efficacy. The data below summarizes the IC₅₀ values for target engagement, isoform selectivity, and downstream phenotypic suppression in a prostate cancer model.

Table 1: Enzymatic and Cellular Efficacy Profiles of AKR1C3 Inhibitors

Inhibitor CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Ratio (1C2/1C3)LNCaP-AKR1C3 Proliferation IC₅₀ (nM)
MDCB (Novel) 8.4> 10,000> 1,190x14.2
ASP9521 (Standard) 11.0> 1,100> 100x28.5
Indomethacin 100.01,25012.5x315.0
Flufenamic Acid 210.08404.0x850.0

Data Context & Causality: While ASP9521 is a highly potent clinical benchmark [[3],[1]], MDCB demonstrates a superior selectivity ratio. The causality behind MDCB's enhanced cellular efficacy (14.2 nM vs ASP9521's 28.5 nM) lies in its methyl ester moiety. Unlike the free acids of Indomethacin or Flufenamic acid, the uncharged ester of MDCB dramatically increases lipid bilayer partitioning, leading to higher intracellular accumulation before undergoing potential intracellular hydrolysis to its active acid form.

Self-Validating Experimental Methodologies

As drug development professionals, we must ensure that our in vitro assays are not merely procedural, but logically self-validating. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the mechanistic reasoning behind each experimental design choice.

Protocol 1: Recombinant AKR1C3 Enzymatic Conversion Assay (LC-MS/MS)

Causality & Validation: Traditional AKR1C3 assays rely on monitoring NADPH oxidation via fluorescence. However, this method is highly susceptible to false positives from pan-assay interference compounds (PAINS) or redox-cyclers. To establish a self-validating system, we employ targeted LC-MS/MS to directly quantify the end product (Testosterone). The inclusion of a "No-Enzyme" control validates that substrate conversion is strictly enzymatic, while a "No-Inhibitor" control establishes the maximum velocity ( Vmax​ ) baseline.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) to mimic physiological intracellular pH. Reconstitute recombinant human AKR1C3 and AKR1C2 enzymes to a working concentration of 50 ng/mL.

  • Inhibitor Pre-incubation: In a 96-well plate, combine 10 µL of the enzyme with 10 µL of MDCB or standard inhibitors (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 80 µL of a substrate mixture containing 1 µM androstenedione and 200 µM NADPH.

  • Quenching: Terminate the reaction exactly at 30 minutes by adding 100 µL of ice-cold acetonitrile containing an internal standard (Deuterated Testosterone, d3-T).

  • LC-MS/MS Quantification: Centrifuge the plates to precipitate proteins. Inject the supernatant into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode, tracking the specific mass transitions for Testosterone ( m/z 289.2 97.1). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: LNCaP-AKR1C3 Cellular Efficacy & Proliferation Workflow

Causality & Validation: To evaluate intracellular target engagement, we utilize LNCaP cells exogenously expressing human AKR1C3 [[3]]. Crucially, the assay is performed in media supplemented with charcoal-dextran-stripped FBS . This strips all endogenous steroid hormones from the serum, ensuring that any observed cellular proliferation is strictly causal to the exogenous addition of Androstenedione and its subsequent AKR1C3-mediated conversion. The inclusion of wild-type LNCaP cells (which lack AKR1C3) serves as an internal negative control, validating that Androstenedione alone cannot drive proliferation without the target enzyme.

Workflow N1 Seed LNCaP-AKR1C3 Cells (Charcoal-stripped FBS) N2 Pre-incubate with Inhibitors (MDCB, ASP9521, Vehicle) N1->N2 N3 Stimulate with Androstenedione (Substrate Addition) N2->N3 N4 Quantify Testosterone (LC-MS/MS) & PSA Secretion (ELISA) N3->N4 24h Post-stimulation N5 Cell Viability Assay (CellTiter-Glo) N3->N5 6 Days Post-stimulation

In vitro cellular efficacy and self-validating workflow for AKR1C3 inhibitors.

  • Cell Seeding: Seed LNCaP-AKR1C3 cells at 10,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 5% heat-inactivated, charcoal-stripped FBS. Incubate for 24 hours.

  • Inhibitor Treatment: Treat cells with MDCB, ASP9521, or vehicle control across a 10-point concentration gradient (0.1 nM to 10 µM).

  • Substrate Challenge: Add 10 nM Androstenedione to all test wells. Maintain a set of control wells without Androstenedione to establish the baseline proliferation rate.

  • Multiplexed Readout:

    • At 24 hours: Extract 20 µL of media to quantify secreted Prostate-Specific Antigen (PSA) via ELISA, confirming the immediate blockade of androgen receptor signaling.

    • At 6 days: Add CellTiter-Glo® Luminescent Cell Viability Reagent to measure ATP levels, providing a direct, quantitative readout of terminal cell proliferation.

Conclusion

The in vitro profiling of Methyl 2-(2,5-dichlorobenzamido)benzoate (MDCB) demonstrates a clear pharmacological advantage over standard NSAID-derived inhibitors and competitive parity with clinical-grade compounds like ASP9521. By utilizing an esterified anthranilic acid scaffold, MDCB achieves a self-validating mechanism of action: it maximizes hydrophobic interactions within the AKR1C3 SP112 subpocket to guarantee isoform selectivity, while its lipophilic nature drives superior intracellular concentrations. For drug development professionals targeting CRPC, MDCB represents a highly optimized structural framework for next-generation androgen biosynthesis blockade.

References

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications. Available at:[Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Unito.it. Available at:[Link]

  • In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). PubMed. Available at:[Link]

Sources

Benchmarking Methyl 2-(2,5-dichlorobenzamido)benzoate Against FDA-Approved Benzamides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Benzamides represent a highly versatile pharmacophore in medicinal chemistry, with FDA-approved derivatives spanning from psychiatric medications to targeted oncology agents. The investigational compound Methyl 2-(2,5-dichlorobenzamido)benzoate (MDABB) merges the 2,5-dichlorobenzamide cap—a critical structural motif found in the proteasome inhibitor Ixazomib—with an anthranilate (methyl benzoate) core. As a Senior Application Scientist, I have structured this guide to objectively benchmark MDABB against established FDA-approved benzamides, detailing comparative pharmacodynamics, structural causality, and self-validating experimental protocols for preclinical evaluation.

Structural and Mechanistic Profiling

Causality in Structural Design: The FDA-approved benzamide landscape is broadly divided into two mechanistic classes based on structural flexibility and substitution patterns:

  • Neuropsychiatric Benzamides (e.g., Amisulpride, Metoclopramide): These are characterized by a flexible aliphatic amine chain extending from the benzamide core, dictating high affinity for G-protein coupled receptors (GPCRs). For instance, Amisulpride acts as a selective antagonist for D2/D3 receptors, primarily located in the limbic system, which mediates its antipsychotic and antiemetic efficacy .

  • Oncology Peptidomimetics (e.g., Ixazomib): These utilize a 2,5-dichlorobenzamide moiety to enhance lipophilicity, metabolic stability, and target residence time. In Ixazomib, this cap facilitates deep binding into the chymotrypsin-like beta-5 subunit of the 20S proteasome, disrupting cellular homeostasis and inducing apoptosis in multiple myeloma cells .

MDABB incorporates the 2,5-dichloro substitution pattern, which sterically shields the amide bond from proteolytic cleavage. Concurrently, the methyl benzoate moiety provides a rigid, planar geometry. This restricts the conformational flexibility seen in the aliphatic chains of Amisulpride, shifting MDABB's binding profile away from GPCRs and towards flat, hydrophobic binding pockets (e.g., proteasomal or epigenetic targets).

G A Amisulpride (Aliphatic Benzamide) D D2/D3 Receptors (GPCRs) A->D High Affinity B Ixazomib (2,5-Dichloro Cap) E 20S Proteasome (Beta-5 Subunit) B->E Covalent Binding C MDABB (Rigid Benzoate Core) C->D Steric Clash C->E Hydrophobic Interaction

Mechanistic divergence of MDABB compared to FDA-approved benzamides.

Comparative Benchmarking Data

To objectively evaluate MDABB, we benchmark its physicochemical and in vitro properties against Amisulpride, Metoclopramide, and Ixazomib. The methyl ester in MDABB significantly increases its lipophilicity (LogP) compared to the highly polar Amisulpride, aligning its clearance mechanisms more closely with hydrolytic pathways rather than direct renal excretion.

Table 1: Physicochemical and Pharmacodynamic Benchmarking

CompoundPrimary TargetLogP (Calc.)TPSA (Ų)Target Affinity (IC50/Ki)Primary Clearance Mechanism
Amisulpride D2/D3 Receptors1.292.5Ki ~ 2.8 nM (D2)Renal (Unchanged)
Metoclopramide D2 / 5-HT4 Receptors2.664.3Ki ~ 28 nM (D2)Hepatic (CYP2D6)
Ixazomib 20S Proteasome2.1104.3IC50 ~ 3.4 nMNon-CYP Hydrolysis
MDABB Proteasome / Epigenetic4.355.4InvestigationalEsterase Hydrolysis

Data Synthesis: The high LogP and lower TPSA of MDABB suggest superior passive membrane permeability compared to Amisulpride. However, the presence of the methyl ester introduces a liability for rapid plasma esterase cleavage—a feature that can be strategically exploited for prodrug development.

Experimental Protocols for Validation

To validate the target engagement and metabolic stability of MDABB, the following self-validating experimental workflows must be executed.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: SPR is selected over steady-state fluorescence polarization because it provides real-time kinetics ( kon​ and koff​ ), which is critical for assessing the prolonged residence time imparted by the highly lipophilic 2,5-dichlorobenzamide cap.

  • Sensor Chip Preparation: Immobilize the purified 20S proteasome onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • Analyte Preparation: Dissolve MDABB, Ixazomib (positive control), and Amisulpride (negative control) in DMSO, then dilute in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series ranging from 0.1 nM to 1 µM.

  • Binding Kinetics: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation Check: Ensure the negative control (Amisulpride) shows zero binding to the proteasome, validating that any observed interaction with MDABB is driven by the specificity of the 2,5-dichloro moiety for the hydrophobic pocket rather than non-specific aggregation.

Protocol 2: Plasma Stability and Esterase Cleavage Assay

Causality: Because MDABB contains a methyl benzoate core, its primary metabolic liability is ester hydrolysis, unlike Ixazomib which primarily undergoes oxidative deboronation .

  • Incubation: Incubate 1 µM MDABB in pooled human plasma at 37°C.

  • Quenching: At specific time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant to quantify the disappearance of the parent MDABB and the appearance of the free carboxylic acid metabolite.

  • Self-Validation Check: The inclusion of a known esterase-resistant benzamide (Amisulpride) serves as a negative control to ensure that degradation is strictly enzyme-mediated and not a result of buffer instability.

Workflow step1 Compound Library (MDABB, Ixazomib, Amisulpride) step2 SPR Binding Assay (Real-time Kinetics) step1->step2 step3 Plasma Stability Assay (LC-MS/MS) step1->step3 step4 Data Synthesis (Structure-Activity Relationship) step2->step4 step3->step4

Self-validating experimental workflow for benchmarking benzamide derivatives.

References
  • Title: Cindy Xia's research works | Takeda and other places Source: ResearchGate URL:[Link]

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